![molecular formula C20H21N3O3 B13824718 (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanyltryptophan is a dipeptide composed of the amino acids phenylalanine and tryptophan It is an endogenous metabolite that plays a significant role in various biological processes Phenylalanine is an essential amino acid, while tryptophan is a precursor to several important biomolecules, including serotonin and melatonin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylalanyltryptophan can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the deprotection and coupling of the N-terminal amino acid (tryptophan). The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, phenylalanyltryptophan can be produced using large-scale peptide synthesis techniques. These methods may include automated peptide synthesizers that allow for the efficient and high-throughput production of peptides. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity phenylalanyltryptophan suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Phenylalanyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the functional groups on the phenylalanine or tryptophan residues.
Substitution: Substitution reactions can occur at the aromatic rings of phenylalanine and tryptophan, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of phenylalanine and tryptophan.
Substitution: Halogenated or nitrated derivatives of phenylalanine and tryptophan.
Aplicaciones Científicas De Investigación
Phenylalanyltryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: Phenylalanyltryptophan is studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Research on phenylalanyltryptophan includes its potential therapeutic applications, such as its effects on neurotransmitter systems and its use as a biomarker for certain diseases.
Industry: The compound is utilized in the development of peptide-based drugs and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of phenylalanyltryptophan involves its interaction with various molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release phenylalanine and tryptophan, which then participate in their respective metabolic pathways. Phenylalanine is a precursor for the synthesis of tyrosine and catecholamines, while tryptophan is a precursor for serotonin and melatonin. These neurotransmitters and hormones play crucial roles in regulating mood, sleep, and other physiological processes.
Comparación Con Compuestos Similares
Phenylalanyltryptophan can be compared to other dipeptides and amino acid derivatives:
Similar Compounds: Phenylalanylglycine, tryptophylglycine, and tyrosyltryptophan.
Uniqueness: Phenylalanyltryptophan is unique due to the combination of phenylalanine and tryptophan, which imparts distinct chemical and biological properties. The presence of both aromatic amino acids allows for unique interactions with proteins and enzymes, making it a valuable compound in research.
Propiedades
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
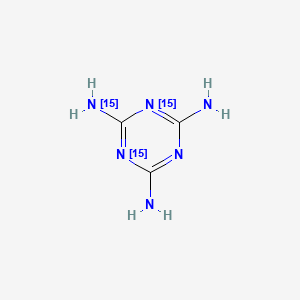
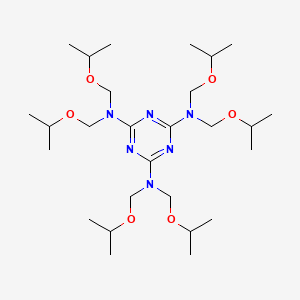

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
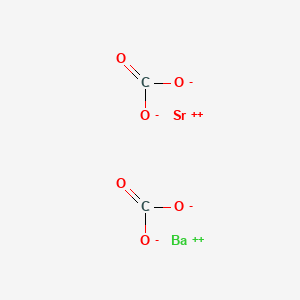
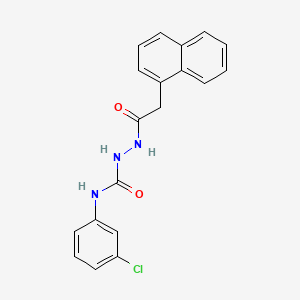
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
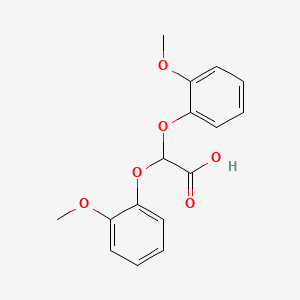
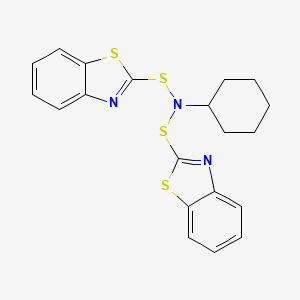
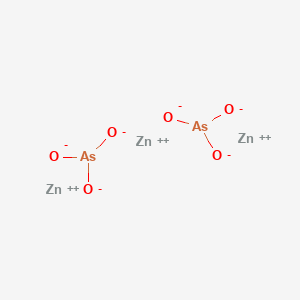
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

